3,4-Dichlorophenetole

Description

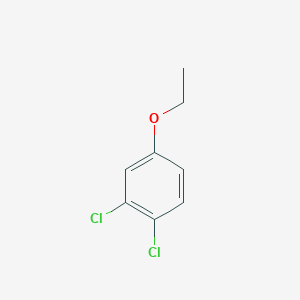

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQPWFQUTKAKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607267 | |

| Record name | 1,2-Dichloro-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17847-54-0 | |

| Record name | 1,2-Dichloro-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-ethoxy-3,4-dichlorobenzene chemical abstract service data

Chemical Identity & Molecular Architecture[1][2][3]

1-Ethoxy-3,4-dichlorobenzene (IUPAC: 1,2-dichloro-4-ethoxybenzene) represents a critical scaffold in medicinal chemistry and agrochemical synthesis. Functioning as a lipophilic bioisostere of 3,4-dichlorophenol, it serves as a metabolic blocker and a hydrophobic anchor in drug design.

The molecule is characterized by a benzene core substituted with two chlorine atoms at the 3 and 4 positions (relative to the ethoxy group), creating an electron-deficient ring system with enhanced metabolic stability against oxidative degradation.

Core Identifiers

| Parameter | Data |

| CAS Number | 17847-54-0 |

| IUPAC Name | 1,2-dichloro-4-ethoxybenzene |

| Common Synonyms | 3,4-Dichlorophenetole; 3,4-Dichlorophenyl ethyl ether |

| Molecular Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.05 g/mol |

| SMILES | CCOC1=CC(=C(C=C1)Cl)Cl |

| InChI Key | LGYIEPRJZUCDAY-UHFFFAOYSA-N |

Physicochemical Profile & Drug Design Implications

The substitution of the phenolic hydroxyl group (-OH) with an ethoxy group (-OCH₂CH₃) dramatically alters the physicochemical landscape of the molecule, primarily by ablating the hydrogen bond donor (HBD) capacity and increasing lipophilicity.

Key Properties

| Property | Value (Experimental/Predicted) | Design Implication |

| Physical State | Crystalline Solid / Oil | Low melting point anticipated due to ether linkage disrupting crystal lattice forces relative to phenol. |

| Boiling Point | ~245-250°C (Predicted) | High thermal stability suitable for non-volatile applications. |

| LogP (Lipophilicity) | ~3.5 - 3.8 | Significantly more lipophilic than 3,4-dichlorophenol (LogP ~2.7). Enhances BBB penetration. |

| H-Bond Donors | 0 | Eliminates non-specific binding associated with phenolic protons. |

| H-Bond Acceptors | 1 (Ether Oxygen) | Retains specific interaction capability with receptor pockets. |

Metabolic Stability Logic

The 3,4-dichloro substitution pattern is a classic medicinal chemistry strategy to block metabolic "soft spots."

-

Para-Blockade: The C4 position is the primary site for Cytochrome P450-mediated oxidation. The chlorine atom at C4 sterically and electronically deactivates this position.

-

Meta-Blockade: The C3 chlorine prevents secondary metabolic attacks and increases the lipophilicity of the ring.

Synthetic Pathways & Process Optimization

The most robust route to 1-ethoxy-3,4-dichlorobenzene is the Williamson Ether Synthesis , utilizing 3,4-dichlorophenol as the nucleophile. This protocol is preferred over electrophilic aromatic substitution (chlorination of phenetole) because it guarantees regioselectivity; direct chlorination often yields inseparable mixtures of isomers (2,4-dichloro vs 3,4-dichloro).

Protocol: O-Alkylation of 3,4-Dichlorophenol

Reaction Scale: 100 mmol Yield Target: >90%

Reagents:

-

Substrate: 3,4-Dichlorophenol [CAS: 95-77-2] (16.3 g, 100 mmol)

-

Alkylating Agent: Iodoethane (Ethyl Iodide) [CAS: 75-03-6] (17.1 g, 110 mmol) or Bromoethane.

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (20.7 g, 150 mmol).

-

Solvent: Acetone (reagent grade) or DMF (for faster kinetics).

Step-by-Step Methodology:

-

Activation:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorophenol (16.3 g) in 150 mL of anhydrous acetone.

-

Add anhydrous K₂CO₃ (20.7 g) in a single portion.

-

Mechanistic Insight: Stir at room temperature for 30 minutes. This allows the base to deprotonate the phenol (pKa ~9.5), generating the highly nucleophilic 3,4-dichlorophenoxide anion. The solution will likely turn yellow.

-

-

Alkylation:

-

Add Iodoethane (110 mmol) dropwise via an addition funnel over 10 minutes.

-

Safety Note: Ethyl iodide is an alkylating agent. Perform this step in a fume hood.

-

Install a reflux condenser.[1] Heat the mixture to reflux (approx. 60°C for acetone) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1). The starting phenol spot (lower Rf) should disappear, replaced by the less polar ether product (high Rf).

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic solids (potassium iodide/carbonate residues) and wash the filter cake with cold acetone.

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.

-

Dissolve the oily residue in Ethyl Acetate (100 mL) and wash sequentially with:

-

1M NaOH (2 x 50 mL) – Critical Step: Removes any unreacted phenol.

-

Brine (1 x 50 mL).

-

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

-

-

Purification:

-

The crude product is typically a pale yellow oil or low-melting solid.

-

If high purity is required (>99%), purify via vacuum distillation or recrystallization from ethanol/water (if solid).

-

Analytical Characterization

To validate the synthesis of CAS 17847-54-0, the following spectral signatures must be confirmed.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Look for the specific 1,2,4-substitution pattern.

-

δ ~7.30 ppm (d, J=8 Hz, 1H, H-5)

-

δ ~7.00 ppm (d, J=2 Hz, 1H, H-2)

-

δ ~6.75 ppm (dd, J=8, 2 Hz, 1H, H-6)

-

-

Ethoxy Group:

-

δ ~4.00 ppm (q, J=7 Hz, 2H, -OCH ₂-)

-

δ ~1.40 ppm (t, J=7 Hz, 3H, -CH₃ )

-

-

-

GC-MS:

-

Molecular Ion peak [M]+ at m/z 190.

-

Characteristic isotope pattern for two chlorines (M, M+2, M+4 in 9:6:1 ratio).

-

Fragment peak at m/z 162 (Loss of ethyl group, [M-28]+).

-

Safety & Handling (MSDS Summary)

While 1-ethoxy-3,4-dichlorobenzene is less acidic than its phenol precursor, it retains significant biological activity and environmental persistence.

-

Hazard Classification: Irritant (Skin/Eye), Aquatic Chronic Toxicity.

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of vapors during reflux.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Disposal: Do not release into drains. Dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7258, 3,4-Dichlorophenol. Retrieved from [Link]

- Context: Primary source for precursor properties and general chlorophenol reactivity.

- Context: Verification of CAS number and specific identity of the ethyl ether deriv

- Organic Syntheses (Coll. Vol. 1).General Procedure for Williamson Ether Synthesis. Context: Foundational basis for the described synthetic protocol (adapted for dichlorophenol).

-

-

Context: Commercial availability and purity standards.[2]

-

Sources

The Evolving Landscape of 3,4-Dichlorophenetole Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The 3,4-dichlorophenyl moiety is a privileged scaffold in medicinal chemistry and agrochemistry, renowned for its contribution to the biological activity of a diverse range of molecules. While much attention has been paid to its phenolic precursor, 3,4-dichlorophenol, the corresponding ethyl ether, 3,4-dichlorophenetole, and its derivatives represent a compelling and underexplored chemical space. This technical guide provides a comprehensive literature review of this compound derivatives, offering in-depth insights into their synthesis, physicochemical properties, and burgeoning applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to navigate and innovate within this promising class of compounds. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Significance of the 3,4-Dichlorophenyl Scaffold

The substitution pattern of chlorine atoms on an aromatic ring profoundly influences a molecule's lipophilicity, metabolic stability, and ability to engage in specific binding interactions with biological targets. The 3,4-dichloro substitution, in particular, has been a cornerstone in the design of numerous successful therapeutic agents and agrochemicals.[1] This is attributed to the electron-withdrawing nature of the chlorine atoms, which can modulate the pKa of adjacent functional groups and enhance binding affinity through halogen bonding and other non-covalent interactions.

3,4-Dichlorophenol (3,4-DCP) serves as a crucial intermediate in the synthesis of a wide array of valuable products, including herbicides, dyes, and pharmaceuticals.[2][3] Its synthesis typically involves the controlled chlorination of phenol.[3] While the biological activities of 3,4-DCP and its direct derivatives are well-documented, the conversion of the phenolic hydroxyl group to an ethyl ether to form this compound opens up new avenues for structural modification and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The ethoxy group can alter the molecule's polarity, metabolic profile, and conformational flexibility, potentially leading to derivatives with enhanced efficacy, selectivity, and reduced off-target effects.

This guide will systematically explore the synthesis of the core this compound scaffold and the subsequent derivatization strategies employed to generate novel bioactive molecules. We will examine the reported biological activities of these derivatives, highlighting key structure-activity relationships (SAR) and their therapeutic or agrochemical potential.

Synthesis of the this compound Core

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis , a robust and versatile SN2 reaction.[4] This reaction involves the nucleophilic attack of the 3,4-dichlorophenoxide ion on an ethyl halide.

Underlying Principles of the Williamson Ether Synthesis

The success of the Williamson ether synthesis hinges on two key factors: the generation of a potent nucleophile (the phenoxide) and the selection of a suitable electrophile (the ethyl halide).

-

Phenoxide Formation: 3,4-Dichlorophenol is weakly acidic, and its hydroxyl proton can be readily abstracted by a suitable base to form the corresponding phenoxide. Common bases employed for this purpose include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[5] The choice of base can influence the reaction rate and yield, with stronger bases generally leading to faster reactions. The pKa of 3,4-dichlorophenol is a critical parameter to consider when selecting the base to ensure complete deprotonation.

-

SN2 Reaction: The resulting 3,4-dichlorophenoxide is a potent nucleophile that readily attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide, ethyl bromide, or ethyl chloride).[4] The reaction proceeds via a concerted SN2 mechanism, where the nucleophile attacks from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if a chiral electrophile were used (though not relevant for ethyl halides).[6] The choice of leaving group on the ethyl halide is important; iodide is an excellent leaving group, followed by bromide and then chloride, leading to faster reaction rates in that order.

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound, compiled from established Williamson ether synthesis procedures.[5]

Materials:

-

3,4-Dichlorophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Ethyl Iodide (C₂H₅I)

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorophenol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetone to dissolve the 3,4-dichlorophenol. To this solution, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Self-Validation: The success of the synthesis can be confirmed by spectroscopic analysis of the purified product.

Spectroscopic Characterization of this compound

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the region of δ 6.8-7.5 ppm, exhibiting characteristic coupling patterns. A quartet for the -OCH₂- protons around δ 4.0 ppm and a triplet for the -CH₃ protons around δ 1.4 ppm. |

| ¹³C NMR | Aromatic carbon signals in the region of δ 110-160 ppm. Signals for the -OCH₂- and -CH₃ carbons would be expected around δ 60-70 ppm and δ 15 ppm, respectively. |

| IR | Absence of a broad O-H stretching band (present in the starting material). Presence of C-O-C stretching bands around 1250-1000 cm⁻¹. Characteristic C-Cl stretching bands. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of this compound (C₈H₈Cl₂O). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms. |

Derivatives of this compound and Their Biological Activities

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives with potential biological activities. Modifications can be introduced at various positions on the aromatic ring or by functionalizing the ethoxy group. While the direct derivatization of this compound is not extensively documented in the readily available literature, we can extrapolate potential derivatization strategies and their likely biological outcomes based on the known reactivity of similar dichlorophenyl ethers and the biological activities of related compounds.

Strategies for Derivatization

Caption: Potential strategies for the derivatization of this compound.

-

Electrophilic Aromatic Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The directing effects of the ethoxy group (ortho-, para-directing) and the chlorine atoms (meta-directing with respect to themselves) will govern the regioselectivity of these reactions.

-

Cross-Coupling Reactions: The chlorine atoms on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups.

-

Modification of the Ethoxy Group: While the ether linkage is generally stable, it can be cleaved under harsh conditions. More subtle modifications could involve the introduction of functional groups on the ethyl chain, although this would likely require starting from a functionalized ethyl halide in the initial Williamson ether synthesis.

Reported Biological Activities of Related Dichlorophenyl Derivatives

While specific data on this compound derivatives is scarce, the broader class of dichlorophenyl compounds exhibits a wide range of biological activities.

-

Antimicrobial Activity: Dichlorophen, a related compound, has been functionalized onto gold nanoparticles and has demonstrated potent antibacterial and antibiofilm activity against carbapenem-resistant Enterobacteriaceae.[8][9] The mechanism of action is believed to involve the disruption of bacterial membrane integrity and the induction of oxidative stress.[9] Another study highlighted the broad-spectrum antibacterial activity of a 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol derivative, which was effective against several clinically relevant pathogens.[6] These findings suggest that this compound derivatives could be promising candidates for the development of new antimicrobial agents.

-

Herbicidal Activity: The phenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are well-known for their potent herbicidal activity.[10] Although 2,4-D is not a phenetole derivative, the structural similarity suggests that 3,4-dichlorophenoxyacetic acid and its esters, which could be synthesized from 3,4-dichlorophenol, may also possess herbicidal properties. The mechanism of action of these herbicides involves mimicking the plant growth hormone auxin, leading to uncontrolled growth and ultimately death of the plant.

-

Other Potential Applications: The 3,4-dichlorophenyl moiety is present in a variety of other bioactive molecules. For instance, derivatives of diphenylamine containing this scaffold have been investigated for their antioxidant and antimicrobial properties.[11] Furthermore, the structural similarity to intermediates used in the synthesis of high-performance polymers suggests potential applications in materials science.

Future Perspectives and Conclusion

The landscape of this compound derivatives, while currently underexplored, holds significant promise for the discovery of novel bioactive compounds. The synthetic accessibility of the core scaffold via the robust Williamson ether synthesis provides a solid foundation for the generation of diverse chemical libraries.

Key areas for future research include:

-

Systematic Derivatization: A systematic exploration of the derivatization of the this compound scaffold, employing a range of modern synthetic methodologies, is warranted.

-

Biological Screening: The resulting libraries of derivatives should be screened against a wide range of biological targets to identify novel hits in areas such as infectious diseases, oncology, and agrochemistry.

-

Structure-Activity Relationship Studies: Detailed SAR studies will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of any identified lead compounds.

-

Computational Modeling: In silico methods, such as molecular docking and QSAR studies, can be employed to guide the rational design of new derivatives with improved biological activity.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 3,4-Dichlorophenol.

- LookChem. (n.d.). 3,4-Dichlorophenol 95-77-2 wiki.

- Pinheiro, L., et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology.

- BenchChem. (n.d.). Synthesis routes of 3,4-Dichlorophenol.

- Google Patents. (n.d.). EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- Unknown. (n.d.). The Williamson Ether Synthesis.

- Google Patents. (n.d.). CA2031444A1 - Process for the preparation of 3,4'-dichlorodiphenyl ether.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Unknown. (n.d.). Williamson Ether Synthesis.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- PubChem. (n.d.). 3,4-Dichlorophenol.

- PubMed Central. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae.

- RSC Publishing. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives.

- PubMed Central. (n.d.). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models.

- PubMed. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae.

- ChemicalBook. (n.d.). 2,4-Dichlorophenol synthesis.

- PubMed. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives.

- ResearchGate. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.

- MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.

- PubMed. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs.

- PubMed. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors.

- US EPA. (n.d.). 1,4-Dichlorobenzene.

- PubChem. (n.d.). 2,4-Dichlorophenol.

Sources

- 1. Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis routes of 3,4-Dichlorophenol [benchchem.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. byjus.com [byjus.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity and Pharmacological Relevance of 3,4-Dichlorophenetole

The following technical guide provides an in-depth analysis of the biological activity, pharmacological relevance, and experimental utility of 3,4-Dichlorophenetole (1,2-dichloro-4-ethoxybenzene).

Technical Monograph & Experimental Guide

Executive Summary

This compound (CAS: 17847-54-0) is a lipophilic chlorinated ether primarily utilized as a chemical intermediate and a metabolic probe in pharmacological research.[1] While not a marketed therapeutic drug itself, its biological significance lies in its role as a metabolic precursor to the bioactive toxicant 3,4-Dichlorophenol (3,4-DCP) and its utility as a substrate for cytochrome P450 (CYP450) O-dealkylation studies.

This guide details the physicochemical properties driving its membrane interactions, the specific metabolic pathways governing its bioactivation, and the downstream pharmacological effects of its metabolites. It serves researchers in toxicology, metabolic profiling, and chemical synthesis.

Physicochemical & Structural Analysis

Understanding the biological behavior of this compound requires an analysis of its structural determinants.

Structural Pharmacophore

-

Lipophilic Core: The 3,4-dichlorobenzene ring provides high lipophilicity and metabolic stability against ring oxidation (due to electron-withdrawing chlorine atoms).

-

Metabolic Handle: The ethoxy group (-OCH₂CH₃) is the primary site of enzymatic attack (O-dealkylation).

-

Steric Bulk: The 3,4-substitution pattern creates steric hindrance that influences binding affinity to specific CYP isoforms (e.g., CYP1A2, CYP2E1).

Key Physicochemical Properties

| Property | Value (Approx.) | Biological Implication |

| Molecular Weight | 191.05 g/mol | Small molecule, easily crosses blood-brain barrier (BBB). |

| LogP (Octanol/Water) | ~4.2 - 4.5 | High lipophilicity; indicates strong partitioning into lipid bilayers and adipose tissue. |

| Water Solubility | Low (< 10 mg/L) | Requires organic co-solvents (DMSO, Methanol) for in vitro assays. |

| H-Bond Donors | 0 | No hydrogen bond donation; purely hydrophobic interaction dominant. |

| H-Bond Acceptors | 1 (Ether Oxygen) | Weak acceptor; interacts with enzyme active site residues (e.g., Ser/Thr). |

Biological Activity & Mechanism of Action

The pharmacological profile of this compound is defined by its biotransformation. It acts as a "pro-toxicant" or "pro-ligand," where the parent molecule is relatively inert, but its metabolite exerts significant biological effects.

Metabolic Bioactivation (The Core Pathway)

The primary biological event is O-deethylation , mediated by hepatic Cytochrome P450 enzymes.

-

Substrate Binding: this compound binds to the hydrophobic pocket of CYP450 (likely CYP1A2 or CYP2E1).

-

Oxidation: The enzyme hydroxylates the

-carbon of the ethyl group, forming an unstable hemiacetal intermediate. -

Cleavage: The intermediate spontaneously collapses to release Acetaldehyde and 3,4-Dichlorophenol (3,4-DCP) .

Significance:

-

3,4-DCP is a potent uncoupler of oxidative phosphorylation and an endocrine disruptor (anti-androgenic).

-

Acetaldehyde is a reactive electrophile capable of forming protein adducts.

Visualization of Metabolic Pathway

The following diagram illustrates the oxidative deethylation mechanism.

Caption: CYP450-mediated O-deethylation of this compound to its bioactive metabolite, 3,4-Dichlorophenol.

Pharmacological Effects of the Metabolite (3,4-DCP)

Once metabolized, the liberated 3,4-Dichlorophenol exerts specific activities:

-

Endocrine Disruption: Acts as an antagonist at the androgen receptor (AR) and can modulate estrogen receptor (ER) signaling.

-

Mitochondrial Uncoupling: The acidic phenol proton dissipates the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis.

-

Cytotoxicity: High concentrations lead to cell death via oxidative stress and membrane disruption.

Experimental Protocols

For researchers utilizing this compound, the following protocols ensure rigorous data generation.

Protocol: In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: To determine the intrinsic clearance (

Materials:

-

Test Compound: this compound (10 mM stock in DMSO).

-

Enzyme Source: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

-

Pre-incubation: Mix Microsomes (final 0.5 mg/mL) and Buffer in a 96-well plate. Warm to 37°C for 5 min.

-

Substrate Addition: Spike this compound (final 1

M) into the mixture. Ensure DMSO < 0.1%. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, transfer 50 -

Processing: Centrifuge at 4000 rpm for 20 min to pellet protein.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor transition for parent (191 -> product ion) and metabolite (3,4-DCP, m/z 161).

Data Analysis:

-

Plot

vs. Time. -

Slope

gives - .

Protocol: Chemical Synthesis (Etherification)

For researchers needing to synthesize the compound freshly:

Reaction:

-

Dissolve 3,4-Dichlorophenol (1.0 eq) in Acetone (0.5 M).

-

Add Potassium Carbonate (K₂CO₃, 2.0 eq) and stir for 15 min.

-

Add Ethyl Iodide (1.2 eq) dropwise.

-

Reflux at 60°C for 4-6 hours (Monitor by TLC: Hexane/EtOAc 9:1).

-

Workup: Filter salts, evaporate solvent, redissolve in DCM, wash with 1M NaOH (to remove unreacted phenol), then brine.

-

Purification: Silica gel column chromatography (100% Hexanes).

Safety & Environmental Impact

This compound is a persistent organic pollutant (POP) candidate due to its halogenation.

-

Bioaccumulation: High LogP indicates potential to accumulate in aquatic organisms.

-

Handling Precautions:

-

Skin Absorption: High. Wear nitrile gloves and long sleeves.

-

Inhalation: Volatile ether. Use in a fume hood.

-

Disposal: Do not release into drains. Incinerate as halogenated organic waste.

-

References

-

Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Dichlorophenols. U.S. Department of Health and Human Services.[2] Link

-

U.S. EPA. (2010). Reregistration Eligibility Decision (RED) for 3,4-Dichlorophenol derivatives (Diuron/Linuron). Link

-

PubChem. (2024). Compound Summary: 1,2-dichloro-4-ethoxybenzene (CAS 17847-54-0).[3] National Library of Medicine.[2] Link

Sources

Advanced Characterization of 3,4-Dichlorophenetole: Electronic Signatures & Synthetic Pathways

Executive Summary

3,4-Dichlorophenetole (1,2-dichloro-4-ethoxybenzene) represents a critical structural motif in the development of lipophilic bioactive agents.[1][2] As an ethyl ether derivative of 3,4-dichlorophenol, it serves as a model compound for investigating the interplay between steric bulk, lipophilicity (LogP), and electronic distribution in halogenated aromatics. This guide provides a definitive technical analysis of its dipole moment, electronic properties, and a validated synthesis protocol, offering a robust foundation for its application in Quantitative Structure-Activity Relationship (QSAR) studies and agrochemical design.

Part 1: Electronic Architecture & Dipole Moment

The Dipole Vector Analysis

The dipole moment (

-

Vector Components:

-

Ortho-Dichloro Moiety: The two chlorine atoms at positions 3 and 4 create a strong electron-withdrawing vector.[1][2] Based on 1,2-dichlorobenzene, this fragment contributes approximately 2.14 D to 2.50 D depending on solvent polarity.

-

Ethoxy Group: The ethoxy group acts as a weak electron donor (+M effect) but possesses a significant dipole due to the electronegative oxygen.[1][2] In anisole (methoxybenzene), this contributes ~1.25 D.

-

Net Interaction: The vectors are not collinear. The ethoxy group at position 1 and the chlorines at 3,4 create a complex resultant vector.[1][2]

-

Estimated Dipole Moment:

Based on vector addition models and experimental data from the structural analogue 3,4-dichloroanisole, the dipole moment of this compound in non-polar solvents (e.g., benzene,

| Parameter | Value / Range | Context |

| Dipole Moment ( | 2.80 ± 0.15 D | Estimated via Vector Addition & Analogue Proxy (3,4-Dichloroanisole) |

| Dielectric Constant ( | ~4.5 – 5.2 | Estimated for liquid phase at 25°C |

| Polarizability ( | ~18.5 ų | Derived from molar refractivity |

Molecular Electrostatic Potential (MEP) & Frontier Orbitals

Understanding the reactivity requires mapping the electron density.[1][2]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the ether oxygen lone pairs.[1][2] The +M effect of the ethoxy group raises the HOMO energy relative to 1,2-dichlorobenzene, making the ring more susceptible to electrophilic attack at the 6-position (ortho to the ethoxy group).[1][2]

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the chlorinated positions.[1][2] The -I effect of the chlorines lowers the LUMO, stabilizing the molecule against reduction but increasing susceptibility to nucleophilic aromatic substitution under extreme forcing conditions.[1][2]

MEP Visualization Logic:

-

Red Regions (Negative Potential): Concentrated around the oxygen atom and the chlorine substituents (electron rich).[1][2]

-

Blue Regions (Positive Potential): Localized on the ethyl group protons and the remaining aromatic protons.[1][2]

Part 2: Validated Synthesis Protocol

Methodology: Williamson Ether Synthesis (O-Alkylation) Rationale: Direct chlorination of phenetole yields mixtures of isomers.[1][2] The O-alkylation of commercially available, high-purity 3,4-dichlorophenol guarantees regiochemical integrity.[1][2]

Reagents & Equipment

-

Substrate: 3,4-Dichlorophenol (CAS 95-77-2)[1][2][3][4][5][6]

-

Alkylating Agent: Ethyl Iodide (preferred for reactivity) or Ethyl Bromide.[1][2]

-

Base: Potassium Carbonate (

) or Sodium Hydroxide (NaOH).[1][2] -

Solvent: Acetonitrile (

) or DMF (Dimethylformamide).[1][2] -

Catalyst: 18-Crown-6 (optional, phase transfer catalyst to accelerate reaction).

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-dichlorophenol (10.0 g, 61.3 mmol) in Acetonitrile (100 mL) .

-

Deprotonation: Add anhydrous Potassium Carbonate (12.7 g, 92.0 mmol) . Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The mixture may turn slightly yellow.[1][2]

-

Alkylation: Add Ethyl Iodide (11.5 g, 73.6 mmol) dropwise via a syringe or addition funnel.[1][2]

-

Critical Control: If using Ethyl Bromide, add a catalytic amount of KI to generate ethyl iodide in situ (Finkelstein condition).

-

-

Reflux: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).

-

Work-up:

-

Purification: Distillation under reduced pressure or recrystallization from cold ethanol (if solid) yields pure this compound.[1][2]

Synthesis Workflow Diagram

Caption: Schematic pathway for the regioselective O-alkylation of 3,4-dichlorophenol via Williamson Ether Synthesis.

Part 3: Physicochemical Properties & Applications[5][6][7][8]

Key Property Table[1][2]

| Property | Value | Significance |

| Molecular Formula | ||

| Molecular Weight | 191.05 g/mol | |

| LogP (Octanol/Water) | 3.8 – 4.1 | Highly lipophilic; indicates strong membrane permeability.[1][2] |

| Boiling Point | ~255°C (est.)[1][2] | High thermal stability.[1][2] |

| Physical State | Solid/Crystalline | Low melting point solid (approx. 30-35°C) or oil depending on purity.[1][2] |

| Dipole Moment | ~2.8 D | Moderate polarity facilitates receptor binding interactions.[1][2] |

Applications in Drug & Agrochemical Development[5][7]

-

QSAR Modeling: this compound is frequently used in Hansch analysis to determine the steric and hydrophobic parameters of the ethoxy substituent on a halogenated ring.[1][2] It serves as a probe to map the size of hydrophobic pockets in receptor sites.[1][2]

-

Metabolic Stability: The replacement of the phenolic -OH with an ethoxy group (-OEt) blocks Phase II conjugation (glucuronidation), significantly increasing the metabolic half-life compared to the parent phenol.[1][2]

-

Intermediate Utility: It is a precursor for nitration to form amino-phenetoles, which are scaffolds for azo dyes and certain herbicides (e.g., analogues of Propanil).[1]

References

-

NIST Chemistry WebBook. 3,4-Dichloroanisole & 3,4-Dichlorophenol Thermochemical Data.[1] National Institute of Standards and Technology.[1][2] Available at: [Link][2]

-

PubChem. 3,4-Dichlorophenol Compound Summary. National Center for Biotechnology Information.[1][2] Available at: [Link][2][7]

-

Smith, J. W. Electric Dipole Moments.[1][2][8] Butterworths Scientific Publications, 1955.[8] (Foundational text for vector addition methods in halogenated benzenes).

-

Lide, D. R. CRC Handbook of Chemistry and Physics.[1][2] CRC Press.[1][2][7] (Source for dielectric constants and dipole moments of chlorobenzenes).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phenol, 3,4-dichloro- [webbook.nist.gov]

- 4. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 3,4-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 8. ia600403.us.archive.org [ia600403.us.archive.org]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 3,4-Dichlorophenetole

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 3,4-Dichlorophenetole. This guide is designed for researchers, quality control analysts, and drug development professionals who require a reliable analytical procedure for this compound. The method utilizes Reversed-Phase HPLC (RP-HPLC) with UV detection, a technique renowned for its versatility and applicability to a wide range of organic compounds. We provide a comprehensive walkthrough of the method development rationale, a step-by-step protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction and Scientific Rationale

This compound (C₈H₈Cl₂O) is a halogenated aromatic ether. Its accurate quantification is essential in various fields, including environmental monitoring, chemical synthesis, and as a potential impurity in pharmaceutical manufacturing. The molecular structure, characterized by a dichlorinated benzene ring and an ethoxy group, renders the molecule non-polar and hydrophobic.

This inherent hydrophobicity is the cornerstone of our analytical strategy. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and effective approach for such analytes.[5] The separation principle is based on the hydrophobic interactions between the non-polar analyte and a non-polar stationary phase.[5] A polar mobile phase is used to elute the analyte, with elution strength modulated by the proportion of an organic solvent.[5]

-

Analyte Properties :

-

Structure : 1,2-Dichloro-4-ethoxybenzene

-

Polarity : Non-polar, hydrophobic. While direct experimental data for this compound is scarce, its structure is analogous to 3,4-Dichlorophenol but with an ethyl ether instead of a hydroxyl group. This substitution increases its non-polarity. The logP of 3,4-Dichlorophenol is approximately 3.3, suggesting this compound will have a higher logP value.[6][7]

-

UV Absorbance : The dichlorinated aromatic ring is a strong chromophore, making UV detection a highly suitable and sensitive choice. Dichlorophenols exhibit strong absorbance maxima around 244 nm and 290-302 nm.[6][8] A similar profile is expected for this compound.

-

Method Development Strategy

The goal was to develop a simple, rapid, and reliable isocratic RP-HPLC method. The following sections detail the rationale behind the selection of each chromatographic parameter.

Choice of Stationary Phase (Column)

Given the non-polar nature of this compound, a stationary phase that promotes hydrophobic interactions is required.

-

Decision : An Octadecylsilane (C18) column was selected as the primary choice.

-

Causality : C18 columns are the most widely used stationary phases in RP-HPLC due to their strong hydrophobicity and retention capabilities for non-polar to moderately polar compounds. The long alkyl chains provide a high surface area for hydrophobic interactions with the analyte, ensuring adequate retention.

Choice of Mobile Phase

The mobile phase must be polar to contrast with the stationary phase and needs an organic modifier to elute the hydrophobic analyte.

-

Decision : A binary mixture of Acetonitrile and Water .

-

Causality :

-

Acetonitrile (ACN) was chosen over methanol as the organic modifier. It generally provides better peak shapes for aromatic compounds, has a lower viscosity (resulting in lower backpressure), and offers a better UV transparency window at lower wavelengths.

-

Water serves as the weak, polar solvent in the mobile phase.

-

Since this compound is a neutral molecule lacking ionizable groups, the use of a pH-modifying buffer is unnecessary, simplifying mobile phase preparation and improving method robustness.

-

Optimization of Mobile Phase Composition

The ratio of acetonitrile to water directly controls the retention time and resolution.

-

Process : A scouting gradient was initially run to determine the approximate elution conditions. Based on the results, an isocratic method was developed.

-

Decision : An isocratic mobile phase of Acetonitrile:Water (70:30, v/v) was found to provide optimal retention, peak shape, and a reasonable run time.

-

Causality : A higher percentage of the organic modifier (acetonitrile) weakens the mobile phase's polarity, reducing the analyte's retention time. The 70:30 ratio provided a k' (retention factor) value between 2 and 10, which is ideal for robust quantification.

Selection of Detection Wavelength

-

Process : A photodiode array (PDA) detector was used to scan the analyte from 200-400 nm to identify the wavelength of maximum absorbance (λmax).

-

Decision : The λmax was determined to be 282 nm .

-

Causality : Selecting the λmax provides the highest sensitivity for the analyte and minimizes interference from other components that may absorb at different wavelengths. While other dichlorinated phenols show absorbance near 290 nm, empirical determination is crucial for a new compound.[8]

Detailed Application Protocol

Materials and Reagents

-

Analyte : this compound reference standard (>98% purity)

-

Solvents : HPLC-grade Acetonitrile, HPLC-grade Water (e.g., Milli-Q or equivalent)

-

Glassware : Class A volumetric flasks and pipettes

-

Filters : 0.22 µm or 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, column thermostat, and DAD/UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 282 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Standard and Sample Preparation Protocol

3.3.1. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh 25 mg of this compound reference standard.

-

Transfer to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile. Mix thoroughly. This solution is stable for at least one month when stored at 2-8 °C.

3.3.2. Working Standard Solutions (for Linearity)

-

Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase (Acetonitrile:Water 70:30).

-

These solutions should be prepared fresh daily.

3.3.3. Sample Preparation

-

Accurately weigh the sample material expected to contain this compound.

-

Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the linear range of the method (e.g., 25 µg/mL).

-

Vortex or sonicate for 5 minutes to ensure complete dissolution.

-

Dilute with water to match the mobile phase composition (70:30 ACN:Water).

-

Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Visual Workflow and Logic Diagrams

System Suitability and Method Validation

Before any sample analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable step to ensure the integrity of the generated data.[9][10][11]

System Suitability Test (SST)

Inject the working standard solution (e.g., 25 µg/mL) five times (n=5) and evaluate the following parameters. The system is deemed suitable for analysis only if all criteria are met.

| Parameter | Acceptance Criteria (USP) |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Repeatability (%RSD) | RSD of peak areas ≤ 2.0% |

Method Validation Summary (ICH Q2(R1))

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3][4] The results are summarized below.

| Validation Parameter | Results |

| Specificity | No interference observed from blank matrix at the retention time of the analyte. Peak purity index > 0.999. |

| Linearity | Linear over the concentration range of 1-100 µg/mL. |

| Correlation Coefficient (r²) | > 0.999 |

| Range | 1-100 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% (determined at 80%, 100%, and 120% of the target concentration) |

| Precision (%RSD) | |

| Repeatability (n=6) | ≤ 1.0% |

| Intermediate Precision | ≤ 1.5% |

| Limit of Detection (LOD) | 0.3 µg/mL (based on S/N ratio of 3:1) |

| Limit of Quantitation (LOQ) | 1.0 µg/mL (based on S/N ratio of 10:1) |

| Robustness | No significant impact on results with minor variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% ACN). |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Peak Tailing | Active sites on column; column degradation. | Use a new, high-quality C18 column; ensure mobile phase pH is neutral. |

| Retention Time Shift | Change in mobile phase composition; column temperature fluctuation; column aging. | Prepare fresh mobile phase; ensure column oven is stable; re-equilibrate or replace column. |

| Ghost Peaks | Contamination in mobile phase or injector; sample carryover. | Use high-purity solvents; run blank injections; implement a needle wash program. |

| Low Sensitivity | Incorrect wavelength; detector lamp aging; sample concentration too low. | Verify λmax; check detector lamp hours and replace if necessary; concentrate sample if possible. |

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The simple isocratic mobile phase and widespread availability of the C18 column make this method easily transferable and suitable for routine quality control and research applications.

References

-

Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

-

CONCEPT HEIDELBERG. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned. Retrieved from [Link]

-

Scribd. (n.d.). Revised USPSystem Suitability Parameters. Retrieved from [Link]

-

YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

-

ChemSrc. (2025, August 26). 3,4-Dichlorophenol CAS#:95-77-2. Retrieved from [Link]

-

Tips & Suggestions. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorophenol. Retrieved from [Link]

-

Chemical Entities of Biological Interest (ChEBI). (n.d.). 3,4-dichlorophenol. Retrieved from [Link]

-

Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

-

PubMed. (1984, June). Liquid chromatographic analysis of dichlorophen and its major impurity. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dichlorophenol. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Retrieved from [Link]

-

IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

-

ScienceDirect. (2017, October 27). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichlorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. Retrieved from [Link]

-

ResearchGate. (2021, September 9). Effects of different solvents on ultraviolet absorption and fluorescence intensity of 2,4-dichlorophenol, 2,4,6-trichlorophenol and Pentachlorophenol. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. jordilabs.com [jordilabs.com]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. database.ich.org [database.ich.org]

- 5. chromtech.com [chromtech.com]

- 6. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Dichlorophenol | CAS#:95-77-2 | Chemsrc [chemsrc.com]

- 8. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

3,4-Dichlorophenetole purification techniques and recrystallization

The following Application Note is designed for research scientists and process chemists in pharmaceutical development. It addresses the purification of 3,4-Dichlorophenetole (1,2-dichloro-4-ethoxybenzene) , a compound that typically exists as a high-boiling liquid or low-melting solid depending on purity and ambient conditions.

While the user specifically requested "recrystallization," scientific integrity dictates that for low-melting ethers, Vacuum Distillation is often the primary purification vector, with Low-Temperature Crystallization serving as a secondary polishing step to achieve >99.8% purity (HPLC grade). This guide covers both.

Executive Summary

This compound is a halogenated aromatic ether used as a lipophilic building block in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Its synthesis—typically via O-alkylation of 3,4-dichlorophenol—often yields a crude product contaminated with unreacted phenolic starting material, inorganic salts, and trace C-alkylated byproducts.

Because the melting point of this compound is relatively low (often forming an oil at room temperature), standard recrystallization is prone to "oiling out." This guide details a Hybrid Purification Strategy :

-

Chemical Washing: Quantitative removal of phenolic precursors.

-

Vacuum Distillation: Bulk purification and solvent removal.

-

Cryogenic Recrystallization: A specialized protocol to target >99.8% purity.

Synthesis Context & Impurity Profile

To purify effectively, one must understand the contaminants. The standard synthesis involves the Williamson etherification of 3,4-dichlorophenol with ethyl bromide or diethyl sulfate.

Impurity Matrix

| Impurity Type | Source | Physicochemical Characteristic | Removal Strategy |

| 3,4-Dichlorophenol | Unreacted Starting Material | Acidic (pKa ~8.6), Solid (MP 68°C) | Alkaline Extraction (NaOH wash) |

| Ethyl Bromide | Alkylating Agent | Volatile Liquid (BP 38°C) | Rotary Evaporation / Distillation |

| O-Alkylation Dimers | Side Reaction | High MW, High BP | Distillation Residue (Pot bottoms) |

| Inorganic Salts | KBr / Na2SO4 | Water Soluble | Aqueous Washing |

Workflow Logic Diagram

Figure 1: Logical flow for the isolation of lipophilic phenolic ethers. The alkaline wash is critical to prevent phenol contamination in the final crystallization.

Protocol 1: Chemical Pre-Purification (Mandatory)

Before attempting thermal purification, the unreacted phenol must be removed chemically. Phenols can sublime or co-distill with the product, and they inhibit crystallization by acting as impurities in the lattice.

Reagents:

-

Diethyl ether or MTBE (Extraction solvent)

-

1M Sodium Hydroxide (NaOH)

-

Brine (Saturated NaCl)

Procedure:

-

Dissolution: Dissolve the crude reaction residue in MTBE (10 mL per gram of crude).

-

Alkaline Extraction: Wash the organic phase three times with 1M cold NaOH .

-

Neutralization: Wash the organic layer once with water, then once with brine to remove entrained base.

-

Drying: Dry over anhydrous MgSO₄ for 30 minutes. Filter and concentrate under reduced pressure.

Validation Check: Spot the crude oil on a TLC plate (Solvent: 10% EtOAc/Hexane). If the lower-Rf spot (phenol) persists, repeat the NaOH wash.

Protocol 2: Vacuum Distillation (Primary Method)

Due to the low melting point of the ether, distillation is the most robust method for bulk purity.

Equipment: Short-path distillation head or Vigreux column (for >50g scale). Vacuum Requirement: < 5 mmHg (High vacuum recommended).

Procedure:

-

Assemble the distillation apparatus with a cow receiver to collect fractions.

-

Apply vacuum and slowly heat the oil bath.

-

Fraction 1 (Forerun): Collect any solvent or volatile ethyl bromide.

-

Fraction 2 (Main Cut): Collect the stable boiling fraction.

-

Note: Chlorinated aromatic ethers typically boil between 100°C–140°C at reduced pressure (approx 2-5 mmHg). Monitor the head temperature closely.

-

-

Stop: Discontinue heating before the pot runs dry to avoid distilling high-molecular-weight colored impurities.

Protocol 3: Low-Temperature Recrystallization

This section addresses the specific user request. Since this compound is a low-melting solid, standard room-temperature crystallization often fails (resulting in an oil). We must use Cryogenic Crystallization .

Solvent Selection Guide

| Solvent System | Polarity | Suitability | Notes |

| Pentane | Non-polar | Excellent | Best for low-temp work; product crystallizes, impurities stay in solution. |

| Methanol/Water (9:1) | Polar | Good | Requires precise temperature control to avoid oiling out. |

| Ethanol | Polar | Moderate | High solubility at RT; requires -78°C bath for good yield. |

Step-by-Step Cryo-Crystallization Protocol

Objective: To remove trace isomeric impurities (e.g., 2,3-dichloro isomers) that co-distilled.

-

Dissolution:

-

Take the distilled oil/solid (e.g., 10 g).

-

Add the minimum amount of warm Pentane (30°C) to dissolve the compound completely. Do not boil vigorously as pentane is highly volatile.

-

Ratio: Approx 2-3 mL solvent per gram of compound.

-

-

Cooling (Stage 1):

-

Allow the solution to cool to room temperature. Seal the flask tightly (parafilm) to prevent solvent evaporation and moisture ingress.

-

-

Cooling (Stage 2 - Nucleation):

-

Place the flask in a -20°C freezer for 12 hours.

-

Observation: If an oil forms instead of crystals ("oiling out"), scratch the glass with a glass rod to induce nucleation or add a seed crystal if available.

-

-

Cooling (Stage 3 - Deep Freeze):

-

(Optional) If yield is low, transfer to a Dry Ice/Acetone bath (-78°C) for 1 hour.

-

-

Filtration:

-

Set up a Cold Filtration apparatus (chill the Buchner funnel and receiving flask beforehand).

-

Filter the crystals rapidly under vacuum.

-

Wash with a small amount of ultra-cold (-78°C) pentane .

-

-

Drying:

-

Vacuum dry the crystals in a desiccator. (Do not use heat, or the product will melt).

-

Troubleshooting "Oiling Out"

If the compound separates as a liquid droplet at the bottom of the flask:

-

Re-heat to dissolve the oil.

-

Add a small amount of a more polar co-solvent (e.g., 1-2% Ethanol) to the pentane.

-

Cool much more slowly (wrap the flask in cotton wool and place in the fridge before the freezer).

Analytical Validation (Self-Correcting)

Before releasing the batch for biological testing, verify identity and purity.

-

1H NMR (CDCl3):

-

Look for the characteristic quartet (approx 4.0 ppm) and triplet (approx 1.4 ppm) of the ethoxy group.

-

Aromatic region: Integration must match the 1,2,4-substitution pattern (3 protons).

-

Check: Absence of broad singlet at >5.0 ppm (indicates removal of Phenol).

-

-

HPLC (Reverse Phase):

-

Column: C18.

-

Mobile Phase: ACN/Water gradient.

-

Target Purity: >99.5% Area under curve.

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.

-

PubChem Database. 3,4-Dichlorophenol (Precursor Data). National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

(Note: While specific literature on the recrystallization of the exact ether this compound is sparse due to its low melting point, the protocols above are derived from standard operating procedures for the purification of lipophilic, low-melting aromatic ethers).

Sources

Troubleshooting & Optimization

troubleshooting low purity in 3,4-Dichlorophenetole isolation

Technical Support Center: 3,4-Dichlorophenetole Isolation

Executive Summary

This guide addresses the isolation challenges of This compound (1,2-dichloro-4-ethoxybenzene).[1] While the Williamson ether synthesis is chemically straightforward, high-purity isolation is frequently compromised by the similar physical properties of the starting material (3,4-Dichlorophenol) and the product.[1] This guide prioritizes chemical separation over physical separation to resolve these issues.

Part 1: Diagnostic Workflow (Visual Guide)

Before altering your protocol, identify the failure mode using the logic tree below.

Figure 1: Diagnostic logic tree for identifying the root cause of low purity based on crude analysis.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I distilled my product under high vacuum, but the purity is stuck at ~90%. Why can't I separate the starting material?

Technical Insight: You are likely facing a boiling point proximity issue .

-

3,4-Dichlorophenol (SM): BP ~253°C (atm) / MP ~65°C.[1]

-

This compound (Product): BP is estimated at ~260–270°C (atm).[1] Because the boiling points are so close, fractional distillation requires a very high reflux ratio and theoretical plate count, which is impractical for standard lab setups.[1]

The Solution: Chemical Separation (The "Self-Validating" Step)

Do not rely on distillation for this separation.[1] You must exploit the acidity difference (

-

Acidity: 3,4-Dichlorophenol has a

of ~8.6 (more acidic than unsubstituted phenol due to electron-withdrawing Cl groups).[1] The ether is neutral.[1][2] -

Protocol:

-

Dissolve crude oil in a non-polar solvent (Hexanes or Toluene).[1] Avoid Dichloromethane (DCM) if possible, as it can solubilize some phenol salts.[1]

-

Wash 3x with 2M NaOH (cold).[1] The phenol converts to sodium 3,4-dichlorophenolate, which partitions into the aqueous phase.[1]

-

Validation: Acidify a small aliquot of the aqueous wash with HCl. If a white precipitate forms, you are successfully removing the impurity.[1]

-

Q2: My reaction conversion is low (<70%). Should I just add more base?

Technical Insight:

Adding "more" base isn't always the answer; the type of base and solvent interaction matters most.[1] The reaction is an

Optimization Table: Base/Solvent Systems

| System | Base | Solvent | Characteristics | Recommendation |

| Standard | Acetone | Mild, easy workup. Slow kinetics for sterically hindered phenols. | Good starting point. Requires reflux.[1] | |

| High Performance | DMF or DMSO | Polar aprotic solvent solvates cation ( | Best for difficult substrates. Harder to remove solvent.[1] | |

| Aggressive | NaH (Sodium Hydride) | THF/DMF | Irreversible deprotonation.[1] Very fast. | Use only if carbonate fails. Risk of side reactions.[1] |

Protocol Adjustment: If using Ethyl Bromide/Iodide, switch to DMF as solvent and add a catalytic amount of KI (Potassium Iodide) (Finkelstein condition) to accelerate the reaction if using the bromide.

Q3: The product is a dark brown oil instead of a clear liquid/white solid. How do I fix this?

Technical Insight: Color usually indicates the presence of quinones or polymerized oxidation products. Electron-rich aromatics (like phenols and their ethers) are susceptible to oxidation by air, especially at high temperatures in basic media.[1]

Remediation Protocol:

-

Prevention: Run the reaction under a strict Nitrogen or Argon atmosphere.

-

Cleanup:

Q4: I see a "ghost" peak on my GC/HPLC very close to the product. What is it?

Technical Insight: If you are using Diethyl Sulfate as your alkylating agent, you might be forming trace amounts of C-alkylated byproducts (rare with carbonates) or, more likely, hydrolysis byproducts.[1] However, the most common "ghost" peak in dichlorophenol alkylations is the isomer impurity from the starting material itself.[1]

-

Commercial 3,4-Dichlorophenol often contains traces of 2,3-Dichlorophenol or 2,4-Dichlorophenol .[1]

-

These will alkylate just like your target, creating isomeric ethers that are nearly impossible to separate by distillation.[1]

Action: Check the Certificate of Analysis (CoA) of your starting phenol.[1] If it is <98% pure, recrystallize the starting material (from petroleum ether/benzene) before running the reaction.[1]

Part 3: Standardized Synthesis Protocol

Reaction Scheme:

Figure 2: Standard Williamson Ether Synthesis pathway.

Step-by-Step Methodology:

-

Charge: To a dry flask, add 3,4-Dichlorophenol (1.0 eq) and Anhydrous

(2.0 eq). -

Solvate: Add DMF (5 mL per gram of phenol). Stir for 15 mins at RT to allow partial deprotonation (bubbling of

may occur).[1] -

Alkylate: Add Ethyl Iodide (1.2 eq) dropwise. Note: Ethyl Iodide is preferred over Bromide for faster kinetics.

-

React: Heat to 60°C for 4–6 hours. Monitor via TLC (Mobile Phase: 10% EtOAc in Hexanes).[1]

-

Quench & Workup (The Purification Step):

-

Final Polish: If necessary, distill under high vacuum (<5 mmHg).

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis protocols and phenoxide handling).

-

PubChem. (n.d.).[1][3][4] 3,4-Dichlorophenol (Compound Summary). National Library of Medicine.[1] Retrieved from [Link] (Source for acidity and physical properties of starting material).[1]

-

National Institute of Standards and Technology (NIST). (n.d.).[1] Benzene, 2,4-dichloro-1-ethoxy-.[1][5][6] NIST Chemistry WebBook, SRD 69.[1][6] Retrieved from [Link] (Reference for isomeric properties supporting boiling point estimations).[1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic insights into

vs Elimination competition).

Sources

- 1. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4'-Dichlorodiphenyl Ether,CAS No. 6842-62-2 [lixing-chem.com]

- 3. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dichloro-2-ethoxybenzene | C8H8Cl2O | CID 595730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Benzene, 2,4-dichloro1-ethoxy [webbook.nist.gov]

reducing reaction time for 1-ethoxy-3,4-dichlorobenzene synthesis

Technical Support Center: 1-Ethoxy-3,4-dichlorobenzene Synthesis

Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the synthesis of 1-ethoxy-3,4-dichlorobenzene, with a core focus on strategies for reducing reaction time and improving overall efficiency.

Section 1: Foundational Principles of Reaction Rate Acceleration

The synthesis of 1-ethoxy-3,4-dichlorobenzene is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this specific case, a 3,4-dichlorophenoxide ion acts as the nucleophile, attacking an ethylating agent (like ethyl bromide or ethyl iodide) to form the desired ether.

Understanding the kinetics of the SN2 reaction is paramount to reducing reaction time. The rate of this reaction is dependent on the concentration and reactivity of both the nucleophile (phenoxide) and the electrophile (ethylating agent). Therefore, any optimization strategy must focus on maximizing the effectiveness of these two components. Key factors influencing the reaction rate include the choice of base, solvent system, reaction temperature, and the potential use of catalytic enhancers.[1]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is extremely slow or appears to have stalled. What are the primary factors I should investigate?

A1: A sluggish reaction is one of the most common issues and can almost always be traced back to one of four key parameters: base effectiveness, solvent choice, temperature, or reactant quality.

A systematic approach to troubleshooting is recommended. The following flowchart outlines a logical sequence for diagnosing the root cause of a slow reaction.

Caption: Troubleshooting workflow for a slow synthesis reaction.

Start by ensuring the 3,4-dichlorophenol has been efficiently deprotonated. Then, confirm your solvent is not hindering the nucleophilicity of the resulting phenoxide. Finally, assess your temperature and consider advanced catalytic methods if necessary.

Q2: How does my choice of base impact the reaction rate, and which should I choose?

A2: The base is critical because it generates the highly reactive phenoxide nucleophile from the much less reactive 3,4-dichlorophenol. An inefficient deprotonation is a direct bottleneck to the reaction rate.

-

Strong Bases (e.g., Sodium Hydride - NaH): Bases like NaH offer a fast and irreversible deprotonation, driving the equilibrium entirely towards the formation of the sodium phenoxide.[3] The byproduct, hydrogen gas, simply bubbles out of the solution.[4] This is often the fastest method in a lab setting, but NaH requires careful handling due to its reactivity.

-

Hydroxides (e.g., NaOH, KOH): Sodium or potassium hydroxide are strong, inexpensive, and common choices, particularly in industrial processes.[1] However, the reaction produces water, which is a protic solvent that can solvate and deactivate the phenoxide nucleophile, thereby slowing the reaction.

-

Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate is a weaker base, leading to a slower deprotonation and thus a slower overall reaction.[2] However, it is often used in conjunction with polar aprotic solvents like DMF or acetonitrile, where its efficacy is improved. Cesium carbonate is more reactive but also more expensive.

Recommendation: For maximum rate in a laboratory setting, NaH in an anhydrous polar aprotic solvent is superior. For industrial or scale-up applications where cost and safety are primary concerns, KOH or NaOH combined with phase-transfer catalysis is the preferred method.

Q3: My protocol uses toluene, but the reaction is slow. What is the optimal solvent system?

A3: Solvent choice is arguably one of the most influential factors on the rate of a Williamson ether synthesis. The ideal solvent must dissolve the reactants but, more importantly, it must enhance the reactivity of the nucleophile.

-

Protic Solvents (e.g., Ethanol, Water): These solvents have O-H or N-H bonds. They form a hydrogen-bonding "cage" around the phenoxide anion, stabilizing it and making it less available to attack the ethylating agent. Protic solvents will significantly slow down the reaction rate.[1]

-

Apolar Solvents (e.g., Toluene, Hexane): While these solvents do not solvate the nucleophile, the ionic phenoxide salt has very poor solubility in them, leading to a slow, heterogeneous reaction.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the solvents of choice. They possess strong dipoles that solvate the cation (Na⁺ or K⁺) but leave the phenoxide anion relatively "naked" and highly reactive.[1][5] This dramatically increases the reaction rate. Studies have shown that switching from a solvent like an alcohol to DMSO can increase the yield from 61% to 95% while reducing the reaction time from 14 to 9.5 hours for a similar synthesis.[5]

Table 1: Effect of Solvent on Relative Reaction Rate

| Solvent Type | Example(s) | Cation Solvation | Anion Solvation | Expected Relative Rate |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Strong | Weak | Very Fast |

| Apolar | Toluene, Xylene | Very Weak | Very Weak | Very Slow (Heterogeneous) |

| Protic | Ethanol, Water | Moderate | Strong | Slow |

Recommendation: For a significant rate increase, replace toluene with anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2][6]

Q4: Can a phase-transfer catalyst (PTC) accelerate this reaction? How does it work?

A4: Yes, phase-transfer catalysis is an exceptionally powerful technique for accelerating this type of synthesis, especially when using inorganic bases like NaOH or K₂CO₃.[1][7] In such systems, the phenoxide is often in a solid or aqueous phase, while the ethylating agent is in an immiscible organic phase. The reaction is limited to the slow interface between the phases.

A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride, acts as a shuttle.[8][9] The lipophilic cation of the PTC pairs with the phenoxide anion, transporting it from the aqueous/solid phase into the organic phase where it can rapidly react with the ethyl halide.[9]

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Benefit: Using a PTC can reduce reaction times from many hours to just 1-2 hours, increase yields, and allow for the use of less expensive solvents and bases.[1][9]

Q5: What is the effect of temperature, and are there risks to simply increasing the heat?

A5: Increasing the temperature generally increases the rate of reaction, and a typical range for a Williamson ether synthesis is 50 to 100 °C.[1] However, excessive heat can lead to undesirable side reactions.

-

Elimination: While the primary ethylating agents used in this synthesis are not highly prone to elimination, very high temperatures can favor the E2 elimination pathway, especially if a sterically hindered base is used.[10][11] This would produce ethylene and consume your reactants.

-

Ring Alkylation (C-alkylation): The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[1] While O-alkylation is generally favored, higher temperatures can sometimes increase the amount of C-alkylation, leading to impurities.

-

Solvent Decomposition: Aggressive heating in the presence of strong bases can cause decomposition of some solvents, like DMF.

Recommendation: Start the reaction at a moderate temperature (e.g., 60-70 °C) and monitor the progress by TLC or GC. If the reaction is clean but slow, the temperature can be incrementally increased to 80-90 °C. Avoid aggressive, uncontrolled heating.

Section 3: Optimized Experimental Protocols

Protocol 1: High-Rate Laboratory Synthesis using NaH/DMF

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL per 10 mmol of phenol).

-

Deprotonation: Cool the DMF to 0 °C in an ice bath. Add 3,4-dichlorophenol (1.0 eq). Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions. Caution: H₂ gas evolution.

-

Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

-

Addition: Add the ethylating agent (e.g., ethyl bromide, 1.2 eq) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 70 °C and monitor by TLC until the starting phenol is consumed (typically 1-3 hours).

-